Acetyloxy(methoxycarbonyl)mercury

Description

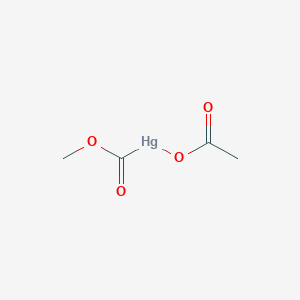

Acetyloxy(methoxycarbonyl)mercury is an organomercury compound characterized by the presence of both acetyloxy (–OAc) and methoxycarbonyl (–COOMe) functional groups bonded to a mercury atom. Organomercury compounds are historically significant in organic synthesis and industrial applications, though their use has declined due to well-documented toxicity . The acetyloxy and methoxycarbonyl groups likely influence its reactivity, solubility, and biological interactions compared to simpler organomercury species like methylmercury or phenylmercuric acetate .

Properties

CAS No. |

15714-24-6 |

|---|---|

Molecular Formula |

C4H6HgO4 |

Molecular Weight |

318.68 g/mol |

IUPAC Name |

acetyloxy(methoxycarbonyl)mercury |

InChI |

InChI=1S/C2H3O2.C2H4O2.Hg/c1-4-2-3;1-2(3)4;/h1H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

XPWGFUCXGFUDMS-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)O[Hg]C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyloxy(methoxycarbonyl)mercury typically involves the reaction of mercury(II) acetate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds as follows:

Comparison with Similar Compounds

Methoxyethyl Mercury Chloride

- Formula : C₃H₇ClHgO

- Molecular Weight : 295.13 g/mol .

- Structure : Features a methoxyethyl group (–CH₂CH₂OMe) bonded to mercury, with a chloride counterion.

- Properties: Limited solubility in water; exhibits toxicity through dermal absorption and renal damage in animal studies, akin to inorganic mercury .

Methoxyethylmercury Acetate

Methylmercury (MeHg)

Phenylmercuric Acetate

- Formula : C₈H₈HgO₂

- Applications: Historically used as a fungicide and preservative; exhibits both organic and inorganic mercury behavior in aqueous solutions .

Physicochemical Properties

*Inferred from analogous α-acetoxyalkylmercury compounds .

Toxicity Profiles

*Assumed based on methoxyethylmercury acetate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.